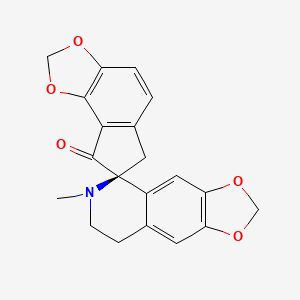

Fumariline

Description

Contextualization within the Spirobenzylisoquinoline Alkaloid Class

Fumariline is classified as a spirobenzylisoquinoline alkaloid (SBI). researchgate.netthieme-connect.com This class of alkaloids is characterized by a spiro carbon atom that links a benzyl (B1604629) group to an isoquinoline (B145761) moiety. Spirobenzylisoquinoline alkaloids are predominantly found in plants belonging to the Papaveraceae family, particularly within the genera Fumaria and Corydalis. psu.eduresearchgate.net These alkaloids, alongside phthalideisoquinolines (PTIs), protoberberines, and other isoquinoline derivatives, are significant constituents of Fumaria species. researchgate.net The presence of SBIs like this compound is considered a principal unique chemical characteristic in Fumaria species. researchgate.net

Historical Trajectory of this compound Discovery and Early Structural Investigations

This compound was isolated from the seeds of Fumaria indica, a plant widely distributed across India and traditionally recognized for various medicinal properties. researchgate.netthieme-connect.comthieme-connect.com The isolation of this compound from Fumaria indica seeds was reported in the scientific literature, with early investigations focusing on its chemical identification. thieme-connect.comthieme-connect.com Structural elucidation of this compound has been achieved through spectroscopic methods and comparisons with model systems. researchgate.net Techniques such as mass spectrometry (GC-MS and LC-MS) have been instrumental in characterizing its molecular properties, including its m/z values and predicted collision cross-sections. nih.gov

Table 1: Selected Chemical and Physical Properties of this compound

| Property Name | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₅ | nih.gov |

| Molecular Weight | 351.4 g/mol | nih.gov |

| Monoisotopic Mass | 351.11067264 Da | nih.gov |

| XLogP3 (predicted) | 3.0 | nih.gov |

| IUPAC Name | (7S)-6'-methylspiro[6H-cyclopenta[g] nih.govontosight.aibenzodioxole-7,5'-7,8-dihydro- nih.govontosight.aidioxolo[4,5-g]isoquinoline]-8-one | nih.gov |

| CAS Number | 20411-03-4 | nih.gov |

Academic Significance of this compound as a Natural Product

The academic significance of this compound stems from its classification as a natural product, a field that continues to be a crucial source of diverse and unique bioactive compounds for chemical and biological research. qiu.edu.myfrontiersin.org Natural product synthesis, which includes compounds like this compound, is a fundamental area within organic chemistry that aims to recreate complex molecules found in nature. openaccessjournals.com This process not only helps in understanding their chemical structures but also provides insights into the intricate biosynthetic pathways governing their formation in living organisms. qiu.edu.myopenaccessjournals.com

Research into natural products, including this compound, contributes to understanding chemical diversity and structural complexity, which are valuable for exploring novel chemical scaffolds. frontiersin.org this compound's presence in various Fumaria species, such as Fumaria indica and Fumaria petteri, highlights its role in plant chemotaxonomy and the broader study of plant secondary metabolites. nih.govpsu.edu The investigation of such compounds is essential for advancing knowledge in organic chemistry, phytochemistry, and the broader field of natural product research. scispace.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

20411-03-4 |

|---|---|

Molecular Formula |

C20H17NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(7S)-6'-methylspiro[6H-cyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-one |

InChI |

InChI=1S/C20H17NO5/c1-21-5-4-11-6-15-16(25-9-24-15)7-13(11)20(21)8-12-2-3-14-18(26-10-23-14)17(12)19(20)22/h2-3,6-7H,4-5,8-10H2,1H3/t20-/m0/s1 |

InChI Key |

GGQGUBWFVKJOER-FQEVSTJZSA-N |

SMILES |

CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@]14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |

Synonyms |

fumariline |

Origin of Product |

United States |

Isolation and Natural Occurrence of Fumariline

Botanical Sources of Fumariline

This compound is primarily found within the plant genus Fumaria, a group of herbaceous flowering plants commonly known as fumitories.

Fumaria officinalis L.: A Primary Source

Fumaria officinalis L., or the common fumitory, is a well-documented botanical source of this compound. khanacademy.org This plant contains a diverse array of isoquinoline (B145761) alkaloids, with this compound being one of the spirobenzylisoquinoline types identified in its aerial parts. khanacademy.org Along with this compound, other related alkaloids such as fumaritine and fumaricine (B1220667) are also present. khanacademy.org The alkaloid profile of F. officinalis can vary, but it is consistently recognized as a significant natural reservoir of this compound. khanacademy.orgresearchgate.net

Occurrence in Other Fumaria Species

Beyond Fumaria officinalis, this compound has also been isolated from other species within the same genus, highlighting its prevalence in this particular botanical family.

Fumaria indica : This species, commonly known as Indian fumitory, is another notable source of this compound. uvic.cawikipedia.org Phytochemical studies have confirmed the presence of this compound, often alongside other alkaloids like protopine (B1679745) and tetrahydrocoptisine. uvic.cawikipedia.org The entire plant is utilized in traditional medicine, and its chemical constituents, including this compound, have been the subject of scientific investigation. wikipedia.org

Fumaria parviflora : Aqueous-methanol extracts of Fumaria parviflora have been shown to contain this compound. jsmcentral.org This species shares a similar alkaloidal profile with other Fumaria plants, containing a variety of isoquinoline alkaloids such as protopine, parfumine, and adlumidiceine, in addition to this compound. jsmcentral.org

The following table summarizes the key botanical sources of this compound.

| Species Name | Common Name | Family | Primary Alkaloid Type |

| Fumaria officinalis L. | Common Fumitory | Papaveraceae | Isoquinoline |

| Fumaria indica (Hausskn.) Pugsley | Indian Fumitory | Papaveraceae | Isoquinoline |

| Fumaria parviflora Lam. | Fineleaf Fumitory | Papaveraceae | Isoquinoline |

Methodologies for Extraction of this compound from Plant Material

The extraction of this compound from its botanical sources involves separating the compound from the complex plant matrix. This is achieved through various techniques, ranging from traditional solvent-based methods to more modern, technologically advanced approaches.

Conventional Solvent-Based Extraction Protocols

Conventional extraction methods rely on the use of solvents to dissolve the target phytochemicals from the plant material. mdpi.com These techniques, while straightforward, often require significant amounts of solvent and longer extraction times. mdpi.comwikipedia.org

Common steps in a conventional solvent-based extraction for alkaloids like this compound include:

Preparation of Plant Material : The aerial parts of the Fumaria species are collected, dried, and ground into a fine powder to increase the surface area for solvent penetration. wikipedia.org

Maceration/Percolation : The powdered plant material is soaked in a selected solvent (maceration) or has the solvent passed through it (percolation) over an extended period. mdpi.com The choice of solvent is crucial and is based on the polarity of the target compound. mdpi.com For alkaloids, acidified water or alcohols like methanol (B129727) and ethanol (B145695) are often used.

Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris, and the solvent is then evaporated, often under reduced pressure, to yield a concentrated crude extract. sigmaaldrich.com

Acid-Base Extraction : To selectively isolate alkaloids, the crude extract can be subjected to an acid-base extraction. The extract is dissolved in an acidic solution, which protonates the basic alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made basic, deprotonating the alkaloids and causing them to precipitate or become soluble in an organic solvent, which is then used for extraction.

Soxhlet extraction is another conventional method where the plant material is continuously washed with a refluxing solvent, ensuring a thorough extraction process. wikipedia.org

Advanced Extraction Techniques

To improve efficiency and reduce the environmental impact of extraction, advanced techniques have been developed.

Microwave-Assisted Extraction (MAE) : MAE is a modern technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. youtube.comptfarm.pl The principle involves the direct interaction of microwaves with polar molecules in the solvent and residual water within the plant cells. rroij.com This rapid heating causes the plant cells to rupture, facilitating the release of phytochemicals into the solvent. rroij.com

Key parameters that are optimized in MAE include:

Solvent Choice : The solvent's ability to absorb microwave energy is a critical factor. youtube.com

Microwave Power and Time : Higher power can lead to faster extraction, but it must be controlled to prevent degradation of thermolabile compounds. youtube.com

Solvent-to-Material Ratio : This affects the efficiency of the extraction. youtube.com

Studies have shown that MAE can significantly reduce extraction time and solvent consumption compared to conventional methods for obtaining extracts containing alkaloids and other bioactive compounds from Fumaria species. springernature.com

The table below compares conventional and advanced extraction techniques for this compound-containing extracts.

| Feature | Conventional Solvent-Based Extraction | Microwave-Assisted Extraction (MAE) |

| Principle | Solubilization of compounds in a solvent over time. | Microwave-induced heating of the solvent and plant matrix. rroij.com |

| Extraction Time | Hours to days. mdpi.com | Minutes. youtube.com |

| Solvent Consumption | High. mdpi.com | Reduced. youtube.com |

| Efficiency | Generally lower. | Generally higher. |

| Environmental Impact | Higher due to large solvent volumes. | Lower due to reduced solvent and energy use. youtube.com |

Chromatographic Strategies for this compound Purification

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound in a pure form, chromatographic techniques are essential. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org

Column Chromatography (CC) : This is a fundamental preparative technique used for the initial fractionation of the crude extract. springernature.com The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. uvic.caspringernature.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. uvic.ca Compounds separate based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the stationary phase. uvic.ca Fractions are collected and analyzed, often by Thin-Layer Chromatography, to identify those containing this compound. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used for both monitoring the progress of a separation and for small-scale purification (preparative TLC). khanacademy.orgwikipedia.org A thin layer of adsorbent (like silica gel) on a plate serves as the stationary phase. wikipedia.org The extract is spotted on the plate, which is then placed in a chamber with a mobile phase. wikipedia.org The separation principle is similar to column chromatography. khanacademy.org For preparative purposes, the band corresponding to this compound can be scraped off the plate, and the compound can be eluted with a suitable solvent. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For high-purity isolation, preparative HPLC is often the method of choice. sigmaaldrich.com It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times compared to traditional column chromatography. sigmaaldrich.comresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, is commonly used for the purification of alkaloids. By carefully optimizing the mobile phase composition and flow rate, this compound can be effectively separated from other closely related alkaloids. sigmaaldrich.com

Column Chromatography Techniques (e.g., VLC, MPLC, HPLC)

Column chromatography is a fundamental and indispensable technique for the purification of this compound from crude plant extracts. chalcogen.ro This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. Various forms of column chromatography, from low-pressure to high-pressure systems, are employed to achieve the desired purity.

Initial fractionation of the crude alkaloid extract is often performed using preparative techniques like Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC). These methods use larger diameter columns and larger particle-sized stationary phases (commonly silica gel) to handle significant quantities of material. They serve to separate the extract into less complex fractions based on polarity, which can then be subjected to further purification.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique crucial for the final purification and quantification of this compound. chalcogen.rofarmaciajournal.com Due to its efficiency and sensitivity, HPLC can separate structurally similar alkaloids. farmaciajournal.com For isoquinoline alkaloids from Fumaria species, Reverse-Phase HPLC (RP-HPLC) is commonly utilized. chalcogen.ro In this setup, a nonpolar stationary phase is paired with a polar mobile phase.

Below is a table detailing typical conditions for the HPLC separation of isoquinoline alkaloids from Fumaria species, which would be applicable for the isolation of this compound. chalcogen.ro

| Parameter | Description |

| Stationary Phase | C18 (Octadecylsilyl silica gel) |

| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with an acid modifier like sulfuric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Elution Mode | Gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing non-polarity. |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | UV detector, often set at a wavelength around 290 nm where isoquinoline alkaloids exhibit absorbance. |

Chiral Separation Approaches for this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation, a process known as chiral resolution, critically important in phytochemical and pharmaceutical analysis. pensoft.netpensoft.net The direct separation of these enantiomers requires a chiral environment.

High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the analytical and preparative separation of alkaloid enantiomers. pensoft.netpensoft.net A CSP consists of a single enantiomer of a chiral selector molecule that is immobilized onto a solid support (like silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (this compound) and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation.

While specific chiral separation methods for this compound are not extensively detailed in the literature, the approaches used for other chiral alkaloids are directly applicable. The selection of the appropriate CSP and mobile phase is determined empirically.

The table below outlines common approaches for the chiral separation of alkaloids.

| Separation Approach | Principle |

| Direct Method (Chiral HPLC) | Enantiomers are separated on a High-Performance Liquid Chromatography (HPLC) column containing a Chiral Stationary Phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times. pensoft.netpensoft.net |

| Indirect Method | The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (e.g., C18). |

| Chiral Mobile Phase Additives | A chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a non-chiral column based on their differing affinities for the stationary phase. |

Structural Elucidation and Stereochemical Characterization of Fumariline

Application of Spectroscopic Methods in Fumariline Structure Determination

The structural framework of this compound was primarily deduced using a suite of spectroscopic methods. cdnsciencepub.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provided complementary pieces of evidence that, when assembled, revealed the complete structure of the molecule. cdnsciencepub.comcdnsciencepub.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy was instrumental in revealing the structural details of this compound. The ¹H NMR spectrum provided key information about the chemical environment of the protons in the molecule. cdnsciencepub.com For instance, the chemical shifts of the aromatic protons helped to determine the substitution pattern on the aromatic rings. cdnsciencepub.com A notable feature in the spectrum of this compound is the presence of an AB quartet, which is characteristic of the benzylic protons. cdnsciencepub.com

Nuclear Overhauser Effect (NOE) experiments were crucial in establishing the spatial relationships between protons, which in turn helped to deduce the molecule's stereochemistry. cdnsciencepub.comcdnsciencepub.com These experiments measure the change in intensity of one proton's resonance when another proton in close proximity is irradiated. This information was vital for confirming the proposed spiro-structure and the relative arrangement of substituents. cdnsciencepub.com

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-1, H-4 | 6.16, 6.54 |

| Aromatic Protons | 6.86, 7.07 |

| O-CH₂-O | 5.92, 5.96 |

| N-CH₃ | 2.50 |

This table presents selected proton NMR data for this compound, highlighting key chemical shifts that were used in its structural elucidation. cdnsciencepub.com

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. cdnsciencepub.comnih.gov High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₀H₁₇NO₅. cdnsciencepub.com

The electron impact (EI) mass spectrum of this compound is distinct from its related alkaloids, Fumaricine (B1220667) and Fumaritine. cdnsciencepub.com A major fragment ion in the spectrum of this compound appears at an m/z of 322. cdnsciencepub.comnih.gov This fragment corresponds to the loss of a CO molecule followed or preceded by the loss of a hydrogen atom, a characteristic fragmentation pathway for this compound. cdnsciencepub.com The presence of specific ions provides evidence for the tetrahydroisoquinoline system within the alkaloid's structure. cdnsciencepub.com

| Ion | m/z (mass-to-charge ratio) | Proposed Loss |

| [M]⁺ | 351 | - |

| [M-H-CO]⁺ | 322 | Loss of H and CO |

This table summarizes key mass spectrometry data for this compound, showing the molecular ion and a major fragment ion observed during analysis. cdnsciencepub.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided essential information regarding the functional groups and the chromophore system present in this compound. cdnsciencepub.comresearchgate.net The IR spectrum of this compound showed a characteristic absorption band indicating the presence of a carbonyl group, which is part of the five-membered ring in its structure. cdnsciencepub.com Specifically, the absence of hydroxyl absorption confirmed that the oxygen atoms, other than those in the carbonyl and methylenedioxy groups, were not present as OH groups. cdnsciencepub.com

The UV-Vis spectrum of this compound exhibited absorption maxima that were consistent with the proposed spirobenzylisoquinoline chromophore. researchgate.net The pattern of absorption is similar to that of related alkaloids, which helped to confirm the basic ring system of the molecule. cdnsciencepub.com

| Spectroscopy Type | Key Observation | Implication |

| Infrared (IR) | Strong absorption in the carbonyl region | Presence of a C=O group |

| Ultraviolet (UV) | Absorption maxima at 235 and 288 nm | Suggests the spirobenzylisoquinoline chromophore |

This table outlines the key findings from the IR and UV-Vis spectroscopic analysis of this compound and their structural implications. cdnsciencepub.comresearchgate.net

X-ray diffraction, particularly single-crystal X-ray crystallography, is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. wikipedia.orgamericanpharmaceuticalreview.com For complex molecules like alkaloids, this method provides precise coordinates of every atom, confirming the molecular connectivity and stereochemistry definitively. wikipedia.org While it is the primary method for characterizing the atomic structure of new materials, specific X-ray crystallographic data for this compound itself has not been detailed in the surveyed literature. americanpharmaceuticalreview.commdpi.com However, this technique has been successfully applied to numerous related alkaloid derivatives, serving as the gold standard for structural validation in this class of compounds. universityofgalway.ie

Assignment of Absolute and Relative Stereochemistry of this compound (e.g., S-configuration, chirality)

The this compound molecule possesses a chiral center, which means it is not superimposable on its mirror image. tru.calongdom.org This chirality arises from the spiro-carbon atom where the two main ring systems are joined. nih.gov The absolute configuration of this stereocenter is a critical aspect of its chemical identity. wikipedia.org

Through detailed analysis and nomenclature conventions, the absolute stereochemistry of this compound has been assigned. nih.gov The IUPAC name for this compound is (7S)-6'-methylspiro[6H-cyclopenta[g] cdnsciencepub.comnih.govbenzodioxole-7,5'-7,8-dihydro- cdnsciencepub.comnih.govdioxolo[4,5-g]isoquinoline]-8-one, which explicitly denotes the S-configuration at the chiral spiro-center (C-7). nih.gov This assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standard way to describe the spatial arrangement of atoms around a stereocenter. wikipedia.orgnih.gov

Structural Relationships and Comparative Analysis with Chemically Related Alkaloids (e.g., Fumaricine, Fumaritine, Ochotensimine)

This compound is part of the spirobenzylisoquinoline group of alkaloids and shares a common ring system with several other compounds isolated from the same plant source, Fumaria officinalis. cdnsciencepub.comcdnsciencepub.com These include Fumaricine and Fumaritine. cdnsciencepub.com All three of these alkaloids are also structurally related to Ochotensimine. cdnsciencepub.com

Chemical Synthesis of Fumariline and Its Analogues

Total Synthesis Approaches to the Fumariline Core Structure

The total synthesis of this compound involves the construction of its characteristic spiro center, which connects isoquinoline (B145761) and indeno rings, both fused with dioxole rings ontosight.ai. Early synthetic efforts have established pathways to access this complex core structure.

The synthesis of this compound has been achieved through multi-step reaction sequences, often originating from structurally related intermediates. One reported synthesis of this compound involved its preparation from a 6,7-dihydroxy-N-nor-ketone (VI) rsc.org. The sequence of transformations included:

Imino-group Protection : The imino-group of the starting material was protected by forming an imidazolidinone ring with methyl isocyanate rsc.org.

Methylenation : The dihydroxy-system underwent methylenation rsc.org.

Protecting Group Removal : Treatment with lithium aluminum hydride was employed to remove the imidazolidinone ring rsc.org.

N-Methylation : The final step involved N-methylation to yield this compound (XI) rsc.org.

This linear sequence demonstrates the stepwise assembly of the complex spirobenzylisoquinoline framework of this compound.

Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemoselectivity by temporarily masking reactive functional groups to prevent undesired reactions during specific synthetic transformations organic-chemistry.orgwikipedia.org. In the synthesis of this compound, a strategic protecting group was employed for the imino-group rsc.org.

The imino-group was protected by forming an imidazolidinone ring using methyl isocyanate rsc.org. This temporary modification allowed subsequent reactions, such as the methylenation of the dihydroxy-system, to proceed without interference from the imino functionality. After the necessary transformations were completed, the imidazolidinone ring was removed using lithium aluminum hydride, regenerating the unprotected amine and facilitating the final N-methylation step to complete the this compound structure rsc.org. This highlights how protecting groups are crucial for navigating the reactivity of polyfunctional molecules.

Application of Photochemical Methodologies in this compound-related Scaffolds

Photochemical methodologies offer unique advantages in organic synthesis, allowing for transformations that may be challenging or impossible under thermal conditions. These light-induced reactions can create complex molecular scaffolds with high precision and efficiency numberanalytics.comunc.edu.

Research has explored the application of photochemical electrocyclization in the synthesis of complex heterocyclic systems, a methodology that is relevant to the construction of this compound-related scaffolds researchgate.net. For instance, a method for synthesizing pyrimidines containing an allomaltol unit involved investigating their photochemical behavior researchgate.net. This investigation revealed that for hydroxy derivatives, the primary pathway of phototransformation is a 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system, followed by a researchgate.netcdnsciencepub.com-H sigmatropic shift, leading to dihydrobenzo[h]pyrano[2,3-f]quinazolines researchgate.net. Based on these studies, a two-stage telescopic method was proposed for the synthesis of polyaromatic benzo[h]pyrano[2,3-f]quinazolines, which includes an initial photocyclization of the starting pyrimidines and a subsequent dehydration step researchgate.net. While this specific example details the synthesis of pyrimidine (B1678525) and benzo[h]pyrano[2,3-f]quinazoline derivatives, the principles of photochemical cyclization are broadly applicable to the construction of diverse and intricate heterocyclic compounds, such as those found in the this compound core.

Design and Synthesis of this compound Analogues for Mechanistic Inquiry

The design and synthesis of analogues are fundamental to mechanistic inquiry in chemical biology, allowing researchers to understand the relationship between a compound's structure and its biological activity (Structure-Activity Relationship, SAR) nih.govmdpi.com. By systematically modifying specific parts of a molecule, the impact of these changes on its interaction with biological targets can be elucidated.

This compound is an isoquinoline alkaloid isolated from Fumaria officinalis ontosight.ainumberanalytics.com. Phytochemical studies of Fumaria officinalis have led to the isolation of numerous isoquinoline alkaloids, some of which can be considered natural analogues of this compound. For example, two new isoquinoline alkaloids, fumaranine and fumarostrejdine, were isolated from the aerial parts of Fumaria officinalis, alongside eighteen other known alkaloids, including parfumidine and N-methylhydrastine methyl ester chim.it. These isolated compounds, including this compound and its natural analogues, have been evaluated for various biological activities, such as their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, prolyl oligopeptidase (POP), and glycogen (B147801) synthase kinase-3b chim.it. Such evaluations provide insights into the potential mechanisms of action of these compounds by correlating their structural features with observed biological effects.

Biosynthetic Pathways of Fumariline

Overview of Isoquinoline (B145761) Alkaloid Biosynthesis in Papaveraceae Family Plants

The biosynthesis of isoquinoline alkaloids, including Fumariline, in plants of the Papaveraceae family initiates with the amino acid L-tyrosine. This amino acid serves as a fundamental precursor, undergoing a series of enzymatic transformations to yield a diverse array of complex alkaloid structures nih.govscience.govpageplace.de.

The early stages of this pathway are largely conserved across many plant species. L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde science.gov. These two molecules then condense in a Pictet-Spengler type reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine science.gov. Subsequent methylation and hydroxylation steps lead to the formation of (S)-reticuline, a pivotal intermediate in the benzylisoquinoline alkaloid (BIA) pathway nih.govscience.gov.

(S)-Reticuline (PubChem CID: 439653) stands as a crucial branch-point intermediate, from which numerous classes of isoquinoline alkaloids diverge nih.gov. In the context of alkaloids found in Papaveraceae, (S)-reticuline is transformed into (S)-scoulerine through the action of the berberine (B55584) bridge enzyme (BBE) science.govclockss.org. This step is significant as it involves the formation of the "berberine bridge" carbon, a characteristic feature of protoberberine-type alkaloids cdnsciencepub.com.

(S)-Scoulerine (PubChem CID: 439654) serves as a precursor for various downstream alkaloids, including protopine-type alkaloids, which are also prevalent in Fumaria species mdpi.comrsc.org. The biosynthesis of protopine (B1679745) (PubChem CID: 4970), for instance, proceeds from (S)-reticuline through a series of five enzymatic transformations. These steps involve intermediates such as (S)-cheilanthifoline and (S)-stylopine (PubChem CID: 6770), ultimately leading to protopine mdpi.com.

The general sequence of biogenesis for berberine alkaloids, which are structurally related to the precursors of spirobenzylisoquinolines, involves a complex series of enzymatic modifications of the isoquinoline skeleton clockss.org.

Table 1: Key Intermediates in Isoquinoline Alkaloid Biosynthesis

| Compound Name | PubChem CID | Role in Biosynthesis |

| L-Tyrosine | 6057 | Initial amino acid precursor |

| Dopamine | 681 | Intermediate derived from L-tyrosine |

| 4-Hydroxyphenylacetaldehyde | 7883 | Intermediate derived from L-tyrosine |

| (S)-Norcoclaurine | 119854 | Product of Pictet-Spengler condensation |

| (S)-Reticuline | 439653 | Pivotal branch-point intermediate |

| (S)-Scoulerine | 439654 | Intermediate derived from (S)-Reticuline by BBE |

| (S)-Cheilanthifoline | 101277425 | Intermediate in protopine pathway |

| (S)-Stylopine | 6770 | Intermediate in protopine pathway |

| Protopine | 4970 | End-product of a pathway branching from (S)-Scoulerine |

| This compound | 159888 | Spirobenzylisoquinoline alkaloid (target compound) |

Proposed Enzymatic Transformations Leading to this compound

This compound (PubChem CID: 159888) belongs to the spirobenzylisoquinoline alkaloid class, characterized by a unique spirocyclic structure researchgate.netmcmaster.caresearchgate.net. The biogenesis of spirobenzylisoquinoline alkaloids is generally understood to arise from rearrangements of protoberberine alkaloids pharm.or.jpacs.orgcdnsciencepub.comrsc.org. This transformation is a key step in the diversification of isoquinoline alkaloid structures.

A proposed model for the biogenesis of spirobenzylisoquinoline alkaloids suggests that these compounds are formed through a rearrangement of the protoberberine system pharm.or.jprsc.org. This rearrangement often involves the cleavage of a carbon-nitrogen (C-N) bond within the protoberberine skeleton, and potentially subsequent carbon-carbon (C-C) and carbon-oxygen (C-O) bond cleavages, leading to the characteristic spiro structure acs.org.

While the precise enzymatic steps leading directly to this compound are not extensively detailed in the available literature, the general pathway for spirobenzylisoquinoline alkaloids from protoberberines provides a strong framework. Phthalideisoquinoline alkaloids are also recognized as intermediates or related compounds that can be converted to spirobenzylisoquinolines, further highlighting the interconnectedness of these biosynthetic routes mdpi.compharm.or.jpacs.orgmdpi.com. The chemical synthesis of this compound has been achieved from a 6,7-dihydroxy-N-nor-ketone, involving N-methylation and methylenation steps, which might mirror some of the modifications occurring enzymatically in plants nih.gov.

Precursor Incorporation Studies in this compound Biosynthesis

Direct experimental data specifically detailing precursor incorporation studies for this compound biosynthesis are limited in the provided search results. However, insights into the biosynthesis of related spirobenzylisoquinoline alkaloids and the broader isoquinoline alkaloid pathway provide strong inferential evidence.

Precursor feeding experiments, utilizing isotopically labeled compounds, are a standard method for elucidating biosynthetic pathways in plants nih.gov. For instance, studies on the spirobenzylisoquinoline alkaloid ochotensimine, found in Corydalis ochotensis (a genus also in Papaveraceae), have shown that radioactive methionine is incorporated into its structure clockss.org. This finding supports the hypothesis that corydaline (B1669446) or similar analogues, which are protoberberine-type alkaloids, serve as intermediates in the biosynthesis of spirobenzylisoquinoline alkaloids clockss.org.

Furthermore, general precursor feeding experiments have been successfully applied to other plant secondary metabolites. For example, labeled phenylalanine and tryptophan have been used to study the biosynthesis of flavonoids and polyphenols, and cholesterol, mevalonic acid, and squalene (B77637) for withanolides nih.gov. These studies demonstrate the feasibility and utility of such techniques in unraveling complex plant biosynthetic routes.

Advanced Analytical Methodologies in Fumariline Research

Hyphenated Techniques for Fumariline Identification and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectroscopy, are central to modern this compound research. These integrated systems allow for the in-depth analysis of intricate mixtures, enabling the isolation and characterization of individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of this compound and other isoquinoline (B145761) alkaloids. This technique combines the high-resolution separation capabilities of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), with the sensitive and specific detection afforded by mass spectrometry.

In the analysis of alkaloids from Fumaria species, such as Fumaria capreolata, Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled to Diode Array Detection and Quadrupole-Time-of-Flight Mass Spectrometry (RP-UHPLC-DAD-QTOF-MS) has proven to be a powerful analytical platform. This methodology allows for the comprehensive profiling of various alkaloid subclasses, including the spirobenzylisoquinolines to which this compound belongs. The use of a QTOF mass analyzer is particularly advantageous as it provides high-resolution and accurate mass measurements, facilitating the tentative identification of compounds by matching their mass signals and molecular formulae with existing databases. Furthermore, the fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments are crucial for structural corroboration.

While specific studies detailing the MS/MS fragmentation pattern of this compound are not widely available, the general approach for analyzing isoquinoline alkaloids by LC-MS provides a framework for its characterization. A typical RP-UHPLC method would employ a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a modifier like formic acid and an organic solvent such as acetonitrile (B52724). This separation is then coupled to a mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode, which is well-suited for the analysis of nitrogen-containing alkaloids.

Table 1: Illustrative RP-UHPLC-DAD-QTOF-MS Parameters for the Analysis of Isoquinoline Alkaloids in Fumaria Species

| Parameter | Value |

| Chromatography System | Agilent 1200 series Rapid Resolution |

| Column | Zorbax Eclipse XDB-C18 (4.6 × 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.2% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Multi-step linear gradient |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 1 µL |

| DAD Detection | 190-600 nm (280 nm for isoquinolines) |

| Mass Spectrometer | QTOF-MS |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Range | m/z 70-1500 |

| Data Analysis | MassHunter Qualitative Analysis |

This table is based on the methodology reported for the analysis of alkaloids in Fumaria capreolata and represents a likely applicable approach for this compound analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of LC with the unparalleled structure elucidation power of nuclear magnetic resonance spectroscopy. This online combination allows for the acquisition of detailed structural information of compounds within a complex mixture without the need for prior isolation.

For the structural characterization of novel or unknown alkaloids like this compound from a plant extract, LC-NMR can be invaluable. Following chromatographic separation, the eluted peaks of interest can be directed into the NMR flow cell for analysis. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be performed, providing a wealth of data on proton and carbon environments and their connectivities. This information is critical for the unambiguous structural assignment of the molecule.

While specific LC-NMR studies focused solely on this compound are not prominent in the literature, the application of this technique to the analysis of complex natural product extracts is well-established. The successful application of LC-NMR often involves optimizing both the chromatographic separation to ensure sufficient concentration of the analyte in the NMR probe and the NMR acquisition parameters to achieve adequate sensitivity.

Quantitative Analytical Protocols for this compound in Complex Matrices

The accurate quantification of this compound in complex matrices such as plant extracts or biological fluids is crucial for various applications, including phytochemical characterization and pharmacokinetic studies. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for such quantitative analyses due to its high selectivity and sensitivity.

Developing a quantitative LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: An efficient extraction method is required to isolate this compound from the matrix while minimizing interferences. This could involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: A robust UHPLC method must be developed to achieve good peak shape and separation of this compound from other matrix components and potential isomers.

Mass Spectrometric Detection: The mass spectrometer is operated in MRM mode, which involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions generated through collision-induced dissociation (CID). This highly selective detection method significantly reduces background noise and improves the limit of quantification.

Method Validation: The entire analytical method must be rigorously validated according to international guidelines to ensure its accuracy, precision, linearity, and robustness. This includes assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

Table 2: Key Parameters for a Hypothetical Quantitative LC-MS/MS Method for this compound

| Parameter | Description |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with acidified water and acetonitrile/methanol (B129727) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor ion → product ion(s) for this compound |

| Internal Standard | A structurally similar compound or a stable isotope-labeled this compound |

| Validation Parameters | Linearity, Accuracy, Precision, LOD, LOQ, Recovery, Matrix Effect |

Mechanistic Biological Activities and Molecular Interactions of Fumariline

Cholinesterase Inhibitory Potential of Fumariline

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a recognized therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease, aiming to enhance cholinergic transmission rsc.orgroyalsocietypublishing.orgdergipark.org.trmdpi.com.

While isoquinoline (B145761) alkaloids, including those from the Fumariaceae family from which this compound is derived, have been investigated for their AChE inhibitory activity, specific in vitro quantitative data (such as IC50 values) for this compound are not widely reported in the current literature. Studies on various isoquinoline alkaloids have shown a range of inhibitory potentials against AChE, with some compounds exhibiting potent activity researchgate.netnih.govresearchgate.net. The Ellman's method is a commonly employed spectrophotometric assay for determining AChE inhibitory activity in vitro dergipark.org.trmdpi.comjapsonline.comjrespharm.comnih.gov.

Table 1: Summary of Acetylcholinesterase (AChE) Inhibition Studies (in vitro) for this compound

| Compound | IC50 (µM) | Inhibition Type | Reference |

| This compound | Data not readily available in current literature for direct in vitro studies. | Data not readily available. | N/A |

| Example (for context) | |||

| Compound 10 (Hydrazide-based Schiff base) | 4.12 ± 0.01 | N/A | nih.gov |

| (+)-Canadine | 12.4 ± 0.9 | N/A | researchgate.net |

Similar to AChE inhibition, explicit in vitro IC50 values for this compound's BChE inhibitory activity are not consistently reported in the available scientific literature. Research has explored the BChE inhibitory potential of numerous natural compounds and synthetic derivatives, with some demonstrating significant potency mdpi.comresearchgate.netnih.govajol.infofrontiersin.org. BChE is considered an important therapeutic target, particularly in the later stages of Alzheimer's disease researchgate.netfrontiersin.org.

Table 2: Summary of Butyrylcholinesterase (BChE) Inhibition Studies (in vitro) for this compound

| Compound | IC50 (µM) | Inhibition Type | Reference |

| This compound | Data not readily available in current literature for direct in vitro studies. | Data not readily available. | N/A |

| Example (for context) | |||

| Compound 1 (Butyrylcholinesterase inhibitor) | 3.87 ± 2.48 | N/A | researchgate.net |

| Compound 11e (Coumarinyl oxadiazole) | 0.15 ± 0.09 | N/A | frontiersin.org |

Cellular Antioxidant Mechanisms Mediated by this compound

Antioxidant mechanisms are crucial for maintaining cellular redox homeostasis and protecting against oxidative stress, which results from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org. While Fumaria indica, a plant from which this compound is isolated, has been noted for its antioxidant effects uobaghdad.edu.iqsid.ir, specific cellular antioxidant mechanisms directly mediated by this compound itself are not extensively detailed in the current search results.

The body possesses a sophisticated network of endogenous antioxidant systems, comprising both enzymatic and non-enzymatic components, to neutralize ROS and maintain cellular health jrespharm.comnih.govmdpi.comfrontiersin.orgplos.orgnews-medical.netmdpi.com. Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while non-enzymatic antioxidants include molecules like glutathione (GSH), vitamins C and E, and alpha-lipoic acid jrespharm.comnih.govmdpi.comfrontiersin.orgplos.orgnews-medical.netmdpi.comnih.gov. While general antioxidant properties are attributed to compounds from Fumaria species uobaghdad.edu.iqsid.ir, specific research detailing this compound's direct interaction with or modulation of these endogenous antioxidant systems (e.g., upregulation of enzyme activity, direct scavenging, or impact on glutathione levels) is not explicitly found in the provided search results.

Anti-inflammatory Cellular Mechanisms of Action

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Many natural compounds exhibit anti-inflammatory properties by modulating various cellular pathways frontiersin.orgnih.govnih.gov. Common cellular mechanisms of anti-inflammatory action include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin (B15479496) synthesis, and the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) frontiersin.orgnih.govnih.govsemanticscholar.org. While there are general mentions of anti-inflammatory activities associated with Fumaria indica nih.gov, specific cellular mechanisms of action for this compound in this context are not detailed in the available search results.

Influence on Cytokine Production (e.g., IL-6, MIF) in Cellular Systems

Extracts from Fumaria indica, a plant known to contain this compound, have demonstrated an influence on cytokine levels in cellular systems. Studies have reported that Fumaria indica extract can suppress elevated levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-10 (IL-10), in stressed animal models. This suggests a role in inhibiting cytokine expressions, particularly in the brain. scirp.orgresearchgate.net

While direct studies on isolated this compound's influence on specific cytokines like IL-6 and Macrophage Migration Inhibitory Factor (MIF) are less explicitly detailed, general mechanisms involving these cytokines are well-established. For instance, MIF deficiency has been shown to lead to decreased induction of IL-6 in CD4+ T cells and reduced phosphorylation of the NF-κB component, p65. MIF itself is known to influence the production of numerous inflammatory molecules, including IL-6 and TNF. nih.gov Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a crucial role in immune response modulation and inflammation regulation. Dysregulated IL-6 levels are associated with various diseases, and elevated IL-6 in the central nervous system can exacerbate neuroinflammation. frontiersin.org The synthesis of IL-6 and the stability of its mRNA are regulated by pathways such as the NF-κB signaling pathway, which is activated upon recognition of pathogen-associated molecular patterns (PAMPs) by pathogen-recognition receptors (PRRs). nih.gov

Molecular Pathways Involved in Anti-inflammatory Processes

The anti-inflammatory potential of Fumaria species, which contain this compound, has been observed in various experimental models. Fumaria indica extracts have demonstrated significant anti-inflammatory activities. scirp.orgresearchgate.net While specific molecular pathways for this compound itself are still being elucidated, related compounds like dimethyl fumarate (B1241708) (DMF), an ester of fumaric acid, provide insights into potential mechanisms. DMF is known to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation. mdpi.com

The anti-inflammatory activity of DMF is also attributed to its agonism of the hydroxycarboxylic acid receptor 2 (HCAR2). HCAR2, expressed in various cell types including macrophages and neutrophils, is implicated in anti-inflammatory responses by decreasing immune cell infiltration. This HCAR2-dependent regulation likely involves the activation of the G protein signaling cascade, leading to AMPK activation and increased levels of NAD+-dependent protein deacetylase sirtuin-1 (SIRT-1). SIRT-1, in turn, directly inhibits NF-κB through the deacetylation of the RelA/p65 subunit, contributing to anti-inflammatory effects. frontiersin.orgmdpi.com The NF-κB signaling pathway is a central regulator of inflammatory processes. nih.govnih.govmdpi.com

Anti-proliferative Effects in Cancer Cell Line Models

This compound, as an isoquinoline alkaloid, contributes to the anti-proliferative activities observed in extracts from Fumaria species. Studies on Fumaria agraria extracts, which contain this compound, have shown potent anti-proliferative effects against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The MCF-7 cell line demonstrated higher sensitivity to the basic fraction containing this compound. jle.comresearchgate.net

The cytotoxic activity of compounds from the Fumaria genus, particularly Fumaria officinalis, has been reported against various cancerous cell lines, including melanoma, breast cancer, and leukemia cells. This anti-proliferative activity is often attributed to the isoquinoline alkaloids present, with the underlying mechanism potentially linked to their antioxidant potential. researchgate.net Furthermore, extracts of Fumaria vaillantii have exhibited anti-proliferative potential against malignant melanoma SKMEL-3, human breast adenocarcinoma MCF-7, and human myelogenous leukemia K562 cell lines. A chloroform (B151607) fraction of F. vaillantii showed a low IC50 value in MCF-7 cells, suggesting significant activity. nih.gov

Evaluation Against Specific Leukemia Cell Lines (e.g., acute myeloid leukemia, acute T cell leukemia)

While Fumaria extracts have shown activity against leukemia cell lines, specific data on isolated this compound against acute myeloid leukemia (AML) and acute T cell leukemia (ATL) cell lines is less extensively documented in the provided literature. However, general Fumaria extracts have been investigated. For instance, zinc nanoparticles synthesized using Fumaria officinalis leaf extract were evaluated for their anticancer activity against acute myeloid leukemia cell lines (32D-FLT3-ITD and Human HL-60/vcr) and acute T cell leukemia cell lines (Jurkat, Clone E6-1 and J.RT3-T3.5). These studies indicated a dose-dependent decrease in the viability of malignant leukemia cell lines. archivesofmedicalscience.com

Table 1: Anti-proliferative Effects of Fumaria Extracts on Cancer Cell Lines

| Plant Extract (containing this compound) | Cancer Cell Line | Effect | IC50 (if available) | Reference |

| Fumaria agraria (Basic Fraction) | MCF-7 (Breast Cancer) | Potent antiproliferative activity | 17.6 ± 0.4 µM | jle.comresearchgate.net |

| Fumaria agraria (Basic Fraction) | MDA-MB-231 (Breast Cancer) | Potent antiproliferative activity | 36.4 ± 0.6 µM | jle.comresearchgate.net |

| Fumaria vaillantii (Chloroform Fraction) | MCF-7 (Breast Cancer) | Anti-proliferative activity, induced necrosis | 0.1 µg/ml (at 72h) | nih.gov |

| Fumaria vaillantii (Extract) | SKMEL-3 (Malignant Melanoma) | Anti-proliferative potential | Not specified | nih.gov |

| Fumaria vaillantii (Extract) | K562 (Human Myelogenous Leukemia) | Anti-proliferative potential | Not specified | nih.gov |

Cellular Mechanisms of Growth Inhibition and Viability Modulation

The anti-proliferative effects of this compound-containing extracts involve various cellular mechanisms, including growth inhibition, viability modulation, and induction of specific cell death pathways. For example, the Fumaria agraria extract demonstrated antiproliferative activities against cancer cells without inducing cell death, and notably, it had no impact on the growth of normal MCF-10A cells. jle.comresearchgate.net This suggests a selective growth inhibitory effect. In contrast, the chloroform fraction of Fumaria vaillantii was observed to induce necrosis in MCF-7 breast cancer cells. nih.gov

More broadly, isoquinoline alkaloids, a class of compounds to which this compound belongs, are known to induce cell cycle arrest, apoptosis, and autophagy, ultimately leading to cell death in cancer cells. The molecular mechanisms underlying these effects are suggested to involve interactions with nucleic acids or proteins, enzyme inhibition, and epigenetic modulation. mdpi.com Cell viability and proliferation can be assessed through various assays, including colorimetric assays like MTT and SRB, which measure metabolic activity or protein content as indicators of cell viability and growth inhibition. nih.govresearchgate.net

Investigation of Neurochemical Modulatory Activities at a Cellular Level

This compound, as one of the alkaloids present in Fumaria indica, has been associated with diverse central nervous system (CNS) function modulating effects. These include hypotensive, smooth muscle relaxing, and anticonvulsant activities. scirp.org Studies on Fumaria indica extract have shown anxiolytic-like and stress-alleviating properties. Mechanistically, this extract was found to specifically increase serotonin (B10506) levels in the rat prefrontal cortex while reducing dopamine (B1211576) levels in the rat striatum. Additionally, it elevated flunitrazepam binding in the brain frontal cortex. researchgate.netresearchgate.net While this compound is a component of these extracts, the specific contribution of isolated this compound to these neurochemical modulations, distinct from other alkaloids like protopine (B1679745) (which inhibits serotonin and noradrenaline transporters), requires further investigation. scirp.org

Receptor Binding Studies and Ligand Interactions

The investigation of neurochemical modulatory activities at a cellular level often involves receptor binding studies and analysis of ligand interactions. These studies aim to understand how a compound binds to specific receptors, its affinity, and the resulting physiological response. nih.govmdpi.com

While general principles of receptor-ligand interactions, such as specificity, affinity, and saturation, are well-understood nih.govmdpi.comualberta.ca, direct receptor binding studies specifically detailing this compound's interactions with neurochemical receptors are limited in the provided information. However, this compound has been mentioned in molecular docking analyses, indicating its ability to form binding patterns with specific proteins, such as the main protease of SARS-CoV-2 in the context of antiviral activity. plos.orgresearchgate.net This suggests that this compound possesses the structural characteristics to engage in specific ligand-receptor interactions. Further research is needed to specifically identify and characterize the neurochemical receptors and their ligand interactions that mediate this compound's observed CNS modulatory effects.

Ion Channel Modulation and Membrane Potential Effects

Ion channels are integral membrane proteins that facilitate the passage of ions across cell membranes, playing a crucial role in various physiological functions including muscle contraction, neuronal signaling, and hormone secretion frontiersin.org. Their activation typically involves a stimulus-induced conformational change in the channel protein, leading to the opening of a pore and ion flux frontiersin.org. The modulation of ion channels can be positive or negative, mediated by agents like neurotransmitters, hormones, and drugs, which bind to the channel and alter its function frontiersin.org. Changes in membrane potential can also initiate these conformational changes frontiersin.org. Membrane potential itself is the difference in electrical potential across a biological cell's membrane, arising from unequal ion concentrations and permeability libretexts.orgwikipedia.org. This potential is fundamental for neuronal excitability and signal transmission khanacademy.orglibretexts.orgwikipedia.orgkenhub.com.

However, specific detailed research findings on how this compound directly modulates ion channels or affects membrane potential are not available in the provided search results.

Antimicrobial Mechanisms of Action of this compound

This compound is a plant-derived alkaloid that has been noted in the context of antimicrobial activity mdpi.comresearchgate.net. Alkaloids, in general, can exhibit antimicrobial properties through various mechanisms, including targeting DNA, topoisomerases, and cytoplasmic membranes mdpi.com.

Interaction with Bacterial and Fungal DNA

The interaction of antimicrobial agents with bacterial and fungal DNA is a well-established mechanism of action, often leading to inhibition of replication, transcription, or inducing DNA damage mdpi.comopenstax.orgbiorxiv.orgmdpi.com. For instance, some alkaloids are known to intercalate with bacterial DNA or inhibit topoisomerases, enzymes crucial for DNA replication and repair mdpi.com. Fungal DNA methylation patterns and their roles in fungal life stages and virulence are also areas of ongoing research nih.govfrontiersin.orgmdpi.com.

However, specific detailed research findings on this compound's direct interaction with bacterial or fungal DNA are not available in the provided search results.

Effects on Cytoplasmic Membrane Integrity

The cytoplasmic membrane is a vital barrier for both bacterial and fungal cells, regulating substance exchange and maintaining cellular homeostasis mdpi.comresearchgate.net. Disruption of membrane integrity can lead to leakage of intracellular components, impaired metabolism, and ultimately cell death scielo.brnih.govfrontiersin.orgnih.govresearchgate.net. Many antimicrobial compounds exert their effects by compromising the integrity of the cell membrane, for example, by forming pores or interfering with membrane lipid biosynthesis researchgate.netnih.govmdpi.comsigmaaldrich.compatsnap.com.

However, specific detailed research findings on this compound's direct effects on bacterial or fungal cytoplasmic membrane integrity are not available in the provided search results.

Inhibition of Efflux Pumps

Efflux pumps are bacterial and fungal membrane proteins that actively expel a wide range of harmful substances, including antibiotics, from the cell, contributing significantly to multidrug resistance nih.govgardp.orgnih.govfrontiersin.orgfrontiersin.org. Inhibiting these pumps is a promising strategy to overcome antibiotic resistance by increasing the intracellular concentration of antimicrobial agents nih.govgardp.orgnih.govfrontiersin.orgfrontiersin.org. Efflux pump inhibitors can work by binding to the pumps and blocking their ability to extrude substrates, or by decoupling the energy supply to the pumps nih.govnih.gov.

However, specific detailed research findings on this compound's direct inhibition of efflux pumps are not available in the provided search results.

Fumariline in Interdisciplinary Research Domains

Integration with Green Chemistry Principles (e.g., bio-nanoparticle synthesis with Fumariline-containing extracts)

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In this context, the biosynthesis of nanoparticles using plant extracts has emerged as an eco-friendly, cost-effective, and sustainable alternative to conventional chemical and physical methods, which often involve toxic reagents and high energy consumption. scirp.orgmdpi.commdpi.comnih.govoatext.comdovepress.comnih.govrsc.org

Plant extracts are rich in various phytochemicals, including alkaloids, phenolic compounds, terpenoids, flavonoids, and saponins, which act as natural reducing and capping agents for the synthesis of metallic nanoparticles. mdpi.comoatext.comdovepress.com this compound, being an alkaloid, contributes to the bioactive profile of Fumaria species extracts. ontosight.ai Research has indicated the potential for this compound-containing extracts, such as those from Fumaria officinalis, in the green synthesis of nanoparticles. For instance, studies have reported the presence of this compound at concentrations of approximately 3 mg/100g dry weight in Fumaria officinalis, which has been explored in the context of nickel nanoparticles. researchgate.net This highlights the integration of this compound's natural presence within plant matrices for environmentally benign nanoparticle fabrication. The process typically involves mixing the plant extract with a metal salt solution, where the phytochemicals reduce the metal ions into nanoparticles, which are then stabilized by other biomolecules present in the extract. scirp.orgmdpi.com This approach offers significant advantages, including reduced environmental pollution, lower energy consumption, and the production of biocompatible nanoparticles. oatext.comnih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are indispensable tools in modern chemical and pharmaceutical research, enabling the study of molecular structure, dynamics, and interactions at an atomistic level. pitt.eduwikipedia.organu.edu.aunextmol.com For a complex molecule like this compound, with its intricate spiro-cyclic structure and chirality, computational methods provide critical insights into its properties and potential biological mechanisms. ontosight.ai These techniques allow researchers to design, synthesize, and optimize lead compounds more efficiently, complementing traditional experimental approaches. ontosight.ai

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations are a cornerstone of computational drug discovery, designed to predict the preferred binding orientation and affinity of a ligand (like this compound) to a specific target protein. dromicslabs.comd-nb.infoarxiv.org This computational technique simulates the molecular recognition process, providing insights into potential drug-target interactions (DTIs) and guiding the identification of promising drug candidates. dromicslabs.complos.orgmdpi.com

This compound has been investigated through molecular docking studies, particularly concerning its inhibitory potential against viral proteins. In one notable in silico study, this compound was docked against the Hepatitis C Virus (HCV) NS5A protein (PDB ID: 3FQM). The results indicated that this compound exhibited a strong binding affinity, with a binding score of -14.0 kcal/mol. sci-hub.se For comparison, the standard HCV NS5A inhibitor, Daclatasvir, showed a binding score of -17.2 kcal/mol in the same study, demonstrating this compound's competitive inhibitory potential. sci-hub.se

The molecular docking analysis further elucidated the key amino acid residues within the HCV NS5A protein's active site that are involved in interactions with this compound. These critical residues include His159, Glu148, Arg112, Tyr161, Leu158, and Arg160. sci-hub.se These interactions typically involve pi-stacking and hydrogen bonding, which are crucial for stabilizing the ligand-protein complex. sci-hub.se

Table 1: Molecular Docking Simulation Results for this compound against HCV NS5A Protein

| Compound | Target Protein | PDB ID | Binding Score (kcal/mol) | Key Interacting Residues |

| This compound | HCV NS5A | 3FQM | -14.0 | His159, Glu148, Arg112, Tyr161, Leu158, Arg160 |

| Daclatasvir | HCV NS5A | 3FQM | -17.2 | (Used as reference, specific residues not detailed) |

Note: Binding scores represent the predicted free energy of binding, where more negative values indicate stronger binding affinity.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry and drug discovery, aiming to establish a correlation between the chemical structure of a compound and its biological activity. nih.govcollaborativedrug.comazolifesciences.com By systematically analyzing how modifications to a molecule's structure affect its activity, SAR studies provide invaluable insights for lead optimization and the design of novel, more potent, and selective derivatives. collaborativedrug.comazolifesciences.com

For compounds with complex and unique structural features like this compound, SAR modeling is a powerful approach to understand the specific contributions of different structural moieties to its observed biological effects. ontosight.aiazolifesciences.com Although specific detailed SAR studies on this compound derivatives were not extensively found in the provided search results, the general principles of SAR are highly applicable to such intricate natural products. Researchers typically employ various in silico methods, including statistical analyses, quantum chemical calculations, and machine learning models, to build SAR models. azolifesciences.commdpi.commdpi.com These models can predict the biological activity of new or modified this compound derivatives without requiring extensive experimental synthesis and testing. collaborativedrug.comazolifesciences.com

By identifying the key structural elements responsible for this compound's activity, SAR modeling can guide the rational design of new this compound analogs. For instance, understanding how changes to the spiro center, the dioxole rings, or the methyl group influence binding affinity or other pharmacological properties would be crucial. ontosight.ai This iterative process of design, synthesis (or virtual synthesis), and SAR analysis is essential for optimizing the therapeutic potential of this compound and its related compounds.

Future Research Trajectories for Fumariline

Elucidation of Undiscovered Biosynthetic Intermediates and Enzymes

The biosynthetic pathway of Fumariline, like many complex alkaloids, is thought to originate from the amino acid tyrosine. nih.govkegg.jp Benzylisoquinoline alkaloids (BIAs) undergo a series of intricate enzymatic reactions, including hydroxylations, methylations, and intramolecular couplings, to generate a vast diversity of chemical structures. nih.gov While the general pathway for isoquinoline (B145761) alkaloid biosynthesis is understood to involve key intermediates like (S)-reticuline, the specific enzymatic steps leading to the unique spirobenzylisoquinoline scaffold of this compound are yet to be fully elucidated. biocyclopedia.comingentaconnect.com

Future research will likely focus on identifying and characterizing the specific enzymes responsible for the key transformations in this compound biosynthesis. This includes the enzymes that catalyze the rearrangement of a protoberberine precursor to form the characteristic spiro structure. Techniques such as transcriptomics of Fumaria species known to produce this compound can help identify candidate genes encoding these enzymes. frontiersin.org Subsequent heterologous expression and in vitro assays will be essential to confirm their function. The identification of these enzymes and any novel intermediates will not only illuminate the biosynthesis of this compound but could also provide new biocatalysts for synthetic biology applications.

Development of Novel Synthetic Strategies for this compound and its Derivatives

The total synthesis of spirobenzylisoquinoline alkaloids is a significant challenge in organic chemistry due to their complex, three-dimensional architecture. researchgate.netcdnsciencepub.com While synthetic routes to some members of this class have been developed, efficient and stereoselective methods for the synthesis of this compound and its derivatives are an area ripe for exploration. researchgate.netcdnsciencepub.com

Future synthetic strategies may focus on the development of novel cyclization reactions to construct the core spirocyclic framework. Asymmetric catalysis will be crucial to control the stereochemistry of the multiple chiral centers present in the molecule. Furthermore, the development of modular synthetic routes would enable the efficient synthesis of a variety of this compound derivatives, allowing for a systematic exploration of their structure-activity relationships. jocpr.com Such synthetic endeavors are critical for providing sufficient quantities of this compound for detailed biological studies and for creating analogs with potentially improved pharmacological properties.

Comprehensive Characterization of Molecular Targets and Signaling Pathways

Early pharmacological studies on this compound indicated that it possesses central nervous system depressant, analgesic, and anticonvulsant activities in animal models. nih.govthieme-connect.com However, the specific molecular targets and signaling pathways through which this compound exerts these effects remain unknown.

Future research will need to employ a range of modern pharmacological and cell biology techniques to identify the direct binding partners of this compound. This could involve affinity chromatography-mass spectrometry, cellular thermal shift assays, and computational docking studies. Once potential targets are identified, further studies will be necessary to validate these interactions and to elucidate the downstream signaling cascades that are modulated by this compound. Understanding the mechanism of action at a molecular level is a critical step in evaluating the therapeutic potential of this alkaloid.

Exploration of this compound as a Chemical Probe for Biological Systems

Due to its complex and rigid structure, this compound has the potential to be developed into a valuable chemical probe for studying specific biological processes. Chemical probes are small molecules that can be used to perturb and study the function of proteins and biological pathways in living systems.

To be utilized as a chemical probe, this compound would need to exhibit high potency and selectivity for a specific molecular target. Should a specific target be identified, as discussed in the previous section, this compound or its derivatives could be modified with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. The development of this compound-based chemical probes could provide powerful tools for basic research, helping to dissect complex biological systems and to identify new therapeutic targets.

Advanced Analytical and Metabolomic Profiling of this compound in Biological Systems

The detection and quantification of this compound and its metabolites in complex biological matrices are essential for pharmacokinetic and metabolomic studies. Gas chromatography-mass spectrometry (GC-MS) has been utilized for the analysis of alkaloids in Fumaria species, including this compound. researchgate.netacademicjournals.org

Future research should focus on developing and validating more sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the routine quantification of this compound in plasma, tissues, and other biological fluids. japsonline.comuab.edunih.govnih.govresearchgate.net Furthermore, untargeted metabolomics approaches could be employed to investigate the global metabolic changes induced by this compound treatment in cells or organisms. nih.govresearchgate.net This would provide a broader understanding of its biological effects and could reveal novel biomarkers of its activity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Fumariline in plant extracts?

- Methodological Answer : this compound, a spirobenzylisoquinoline alkaloid, requires high-resolution analytical methods for identification. Use HPLC coupled with UV-Vis spectroscopy (λ = 280–320 nm) for preliminary screening . Confirm structural elucidation via nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) . For quantification, combine thin-layer chromatography (TLC) with densitometric analysis, ensuring calibration against a certified this compound reference standard (purity ≥95%) .

Q. How should researchers design dose-response studies to evaluate this compound’s anticonvulsant activity?

- Methodological Answer : Employ the maximal electroshock (MES) seizure model in rodents, as validated in prior studies . Administer this compound intraperitoneally at escalating doses (e.g., 10–100 mg/kg) 30 minutes pre-MES. Include positive controls (e.g., phenytoin) and vehicle controls. Measure latency to tonic-clonic seizures and mortality rates. Use ANOVA with post-hoc Tukey tests to compare groups, ensuring p-values <0.05 are justified by instrument precision .

Q. What in vitro models are suitable for assessing this compound’s anti-inflammatory activity?

- Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to quantify nitric oxide (NO) inhibition via Griess assay. Pre-treat cells with this compound (1–50 μM) for 1 hour before LPS stimulation. Include dexamethasone as a positive control. Normalize data to cell viability (MTT assay) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH). Conduct a meta-analysis of existing data, stratifying results by experimental parameters (e.g., cell line, incubation time). Validate findings using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) . Report statistical heterogeneity metrics (I²) and use Bland-Altman plots for method comparison .

Q. What strategies optimize this compound’s synthetic yield while minimizing by-products?

- Methodological Answer : Modify the Stork-Danheiser reaction by substituting traditional bases (e.g., K₂CO₃) with DBU (1,8-diazabicycloundec-7-ene) to enhance regioselectivity . Monitor reaction progress via real-time FTIR to detect intermediate formation. Purify via flash chromatography (hexane:ethyl acetate, 3:1) and characterize intermediates by X-ray crystallography. Report yields as mean ± SD across three independent batches .

Q. How should researchers design a pharmacokinetic study for this compound in preclinical models?

- Methodological Answer : Administer a single intravenous (IV) dose (e.g., 5 mg/kg) and oral (PO) dose (20 mg/kg) to rats (n=6/group). Collect serial blood samples over 24 hours. Quantify plasma this compound via LC-MS/MS (LLOQ = 1 ng/mL). Calculate AUC, Cₘₐₓ, Tₘₐₓ, and bioavailability using non-compartmental analysis (Phoenix WinNonlin). Validate assays per FDA bioanalytical guidelines .

Q. What frameworks are recommended for formulating hypotheses about this compound’s dual analgesic and anti-inflammatory mechanisms?

- Methodological Answer : Apply the PICO framework:

- P (Population): Murine models of neuropathic pain.

- I (Intervention): this compound (25 mg/kg, PO).

- C (Comparison): Gabapentin vs. vehicle.

- O (Outcome): Mechanical allodynia (von Frey test) and spinal TNF-α levels (ELISA).

Use the FINER criteria to ensure feasibility, novelty, and relevance .